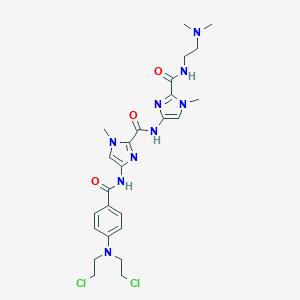
Tributylphosphine oxide
Übersicht
Beschreibung
Tributylphosphine oxide is an organophosphorus compound with the chemical formula C12H27OP . It is a white crystalline powder and is hygroscopic .
Synthesis Analysis
Tributylphosphine can be prepared in the laboratory by the reaction of the appropriate Grignard reagent with phosphorus trichloride . It reacts with oxygen to give tributylphosphine oxide .Molecular Structure Analysis
The molecular formula of Tributylphosphine oxide is C12H27OP . The InChI is 1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 .Chemical Reactions Analysis
Tributylphosphine reacts with oxygen to give a phosphine oxide . It also plays a role in the acylation reactions . It has been used in the preparation of silver nanoparticles .Physical And Chemical Properties Analysis
Tributylphosphine oxide is a white crystalline powder . It has a molecular weight of 218.32 g/mol . It is hygroscopic .Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
TBPO is used as a reagent in organic synthesis. It acts as a catalyst for the formation of various organic compounds, including 2-substituted 1,3-benzoselenazoles . These compounds have potential applications in pharmaceuticals and materials science.
Polymer Research
In polymer science, TBPO is utilized to modify the properties of polymers. For instance, it is used to cap CdSe nanocrystals which are then incorporated into a P3HT polymer matrix . This results in nanocomposites with altered optical properties, which can be beneficial for creating advanced materials with specific light absorption and emission characteristics.
Optoelectronic Devices
The optical properties of TBPO-capped CdSe nanocomposites are studied for their potential use in optoelectronic devices . These materials can affect the optoelectronic parameters of thin films, which is crucial for the development of devices like solar cells and light-emitting diodes (LEDs).
Metal Extraction
TBPO serves as a metal extractant . It is particularly useful in the extraction and purification processes of metals, which is a critical step in the recycling of lithium-ion batteries . This application is increasingly important as the demand for sustainable and efficient battery recycling methods grows.
Chemical Safety and Handling
In the context of chemical safety, TBPO’s properties and handling precautions are well-documented. It is known to be hygroscopic and must be stored under inert gas to prevent degradation . Understanding these properties is essential for safe laboratory practices and chemical storage.
Reducing Agent
TBPO is employed as a reducing agent for alkyl and aromatic disulfides . This application is significant in various chemical reactions where the reduction of disulfides to thiols is required, which is a common step in the synthesis of many chemical products.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tributylphosphine oxide (TBPO) is an organophosphorus compound . It primarily targets carbon-fluorine bonds in organic molecules . The compound’s role is to act as a catalyst, facilitating the breaking of these bonds and enabling the substitution of hydrogen or an amine .
Mode of Action
TBPO interacts with its targets through a process known as oxidative addition . This process involves the breaking of the carbon-fluorine bonds in the target molecules . TBPO then passes the fluoride to a silane in exchange for a hydride or amide . This process is similar to what a typical metal catalyst does .
Biochemical Pathways
The biochemical pathways affected by TBPO involve the generation of phosphine-centered radical species . These species are generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . The activation modes and reactions associated with these processes can give rise to many unprecedented activation modes and reactions .
Pharmacokinetics
It’s known that tbpo is a solid at room temperature and has a molecular weight of 21832 . It’s soluble in organic solvents such as methanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of TBPO’s action is the transformation of the target molecules. Specifically, it enables the breaking of carbon-fluorine bonds and the substitution of hydrogen or an amine . This transformation can be used in various applications, such as the synthesis of new compounds .
Action Environment
The action of TBPO is influenced by environmental factors. For instance, the compound reacts slowly with atmospheric oxygen, and rapidly with other oxidizing agents, to give the corresponding phosphine oxide . Because this reaction is so fast, TBPO is usually handled under an inert atmosphere . Additionally, the compound is sensitive to high temperatures and light, which can cause it to decompose .
Eigenschaften
IUPAC Name |
1-dibutylphosphorylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZAKDODWSQONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061149 | |
| Record name | Tributylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Acros Organics MSDS] | |
| Record name | Tributylphosphine oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18148 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tributylphosphine oxide | |
CAS RN |
814-29-9 | |
| Record name | Tributylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=814-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyphos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIBUTYLPHOSPHINE OXIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TRIBUTYLPHOSPHINE OXIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine oxide, tributyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W58CDF8S4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tributylphosphine oxide interact with metal ions?
A1: Tributylphosphine oxide exhibits strong complexation with various metal ions. This interaction stems from the electron-donating nature of the oxygen atom in the phosphoryl group (P═O) of TBPO, which readily coordinates with electron-deficient metal centers. [, , , , , ]
Q2: What is the role of Tributylphosphine oxide in synergistic extraction systems?
A2: Tributylphosphine oxide often acts as a synergist in combination with other extractants, enhancing the extraction efficiency of metal ions. This synergistic effect arises from the formation of ternary complexes involving the metal ion, the primary extractant, and TBPO. [, , , , , ]
Q3: How does the presence of Tributylphosphine oxide affect the extraction of uranium?
A3: Studies demonstrate that TBPO effectively extracts uranium from nitric acid solutions. The extraction efficiency is influenced by factors like nitric acid concentration, the presence of other salts, and the specific ionic liquid used as a diluent. []
Q4: What is the molecular formula and weight of Tributylphosphine oxide?
A4: The molecular formula of Tributylphosphine oxide is C12H27OP, and its molecular weight is 218.33 g/mol.
Q5: How is infrared spectroscopy used to characterize Tributylphosphine oxide and its complexes?
A5: Infrared (IR) spectroscopy provides insights into the strength of hydrogen bonds formed by TBPO with other molecules. Specifically, shifts in the P═O stretching band upon complexation with hydrogen bond donors, like substituted phenols, are indicative of the hydrogen bond strength. []
Q6: What is the stability of Tributylphosphine oxide under different conditions?
A6: Tributylphosphine oxide exhibits high stability under various conditions, including exposure to high radiation doses. [] This stability makes it suitable for applications like nuclear fuel reprocessing.
Q7: How does Tributylphosphine oxide influence the reactions of tin enolates with α-halogeno carbonyls?
A7: Tributylphosphine oxide serves as an effective additive in controlling the regioselectivity of tin enolate reactions with α-halogeno carbonyls. Depending on its concentration and the presence of other additives, TBPO can promote the formation of either 1,4-diketones or β-keto oxiranes. []
Q8: How are computational methods employed to study Tributylphosphine oxide?
A8: Density functional theory (DFT) calculations are used to predict the adsorption structures, 31P NMR chemical shifts, and hydrogen bond characteristics of TBPO and its complexes with various molecules. [, ]
Q9: How does the structure of Tributylphosphine oxide impact its synergistic extraction ability?
A9: The butyl groups in TBPO influence its solubility in organic solvents, which in turn affects its extraction capabilities. Modifications to the alkyl chain length can lead to variations in extraction efficiency and selectivity for specific metal ions. [, ]
Q10: How does Tributylphosphine oxide contribute to the stability of nanoparticles?
A10: TBPO acts as a capping ligand in the synthesis of TiO2 nanoparticles, preventing aggregation and enhancing their stability. Its ability to form complexes with the TiO2 surface through the phosphoryl group is crucial for this stabilization. [, ]
Q11: What analytical techniques are employed to study Tributylphosphine oxide?
A11: Various techniques are utilized to analyze TBPO and its complexes. These include:
- Gas Chromatography (GC): Used to identify and quantify low-molecular-weight components in silicone oils, potentially including TBPO as a heat-decomposition product. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily 31P NMR, provides information on complexation, adduct formation, and hydrogen bonding interactions involving TBPO. [, , , , , , ]
- Infrared (IR) Spectroscopy: Characterizes the P═O group and its involvement in hydrogen bonding with other molecules. []
- Electrospray Ionization Mass Spectrometry (ESI-MS): Identifies the composition of extracted species and complexes formed by TBPO. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions and complex formation of TBPO with metal ions. []
- X-ray Powder Diffraction (XRD): Determines the crystalline structure of materials, including TiO2 nanoparticles synthesized using TBPO. []
- Transmission Electron Microscopy (TEM): Visualizes the size and morphology of nanoparticles stabilized by TBPO. []
- Fluorometry: Used to determine trace amounts of elements, like uranium, after extraction using TBPO. []
- Atomic Absorption Spectrometry (AAS): Measures the concentration of metal ions, particularly after preconcentration using TBPO-based extraction methods. [, ]
Q12: How does the choice of solvent affect the extraction properties of Tributylphosphine oxide?
A12: The solubility of TBPO and its metal complexes varies depending on the solvent used. This solubility difference influences the extraction efficiency and selectivity. For example, using TBPO in ionic liquids for metal extraction can significantly impact the phase behavior and extraction mechanism. [, ]
Q13: What research tools and resources are essential for studying Tributylphosphine oxide?
A13: A combination of experimental and computational techniques is crucial for a comprehensive understanding of TBPO. Essential resources include:
Q14: What are the emerging cross-disciplinary applications of Tributylphosphine oxide?
A14: TBPO's versatile nature makes it valuable in various fields. Research highlights its role in:
- Analytical Chemistry: As an extractant for preconcentrating metal ions and separating lanthanides. [, , , , , ]
- Materials Science: As a stabilizing agent for nanoparticle synthesis, particularly in the production of TiO2 nanoparticles for applications like solar cells and photocatalysis. [, ]
- Organic Synthesis: As an additive for controlling regioselectivity in reactions involving tin enolates and α-halogeno carbonyls. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














